3,4-Diamino-5-methoxybenzoic acid
Description
3,4-Diamino-5-methoxybenzoic acid is a substituted benzoic acid derivative featuring amino groups at positions 3 and 4 of the benzene ring and a methoxy group at position 3. The amino and methoxy substituents confer unique electronic and steric properties, differentiating it from other benzoic acid derivatives.
Properties
IUPAC Name |
3,4-diamino-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,9-10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBTXJAFDBTOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167478-26-2 | |
| Record name | 3,4-diamino-5-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-5-methoxybenzoic acid typically involves the nitration of 5-methoxybenzoic acid followed by reduction of the nitro groups to amino groups. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting dinitro compound is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield the diamino compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-5-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like iron powder and hydrochloric acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder and hydrochloric acid.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products Formed
Oxidation: 3,4-Dinitro-5-methoxybenzoic acid.
Reduction: this compound.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3,4-Diamino-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Diamino-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Key Observations:
Amino vs. Methoxy groups, as in 4-M or 3,4-DM, improve lipophilicity and metabolic stability compared to polar amino groups .
Positional Effects :
- Substituents at positions 3 and 4 (e.g., in 3,4-DM or VA) are associated with enhanced bioactivity due to optimal steric alignment. The 5-methoxy group in the target compound may further modulate solubility or binding affinity.
Applications :
Biological Activity
3,4-Diamino-5-methoxybenzoic acid (also known as 5-Methoxy-3,4-diaminobenzoic acid) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance.
Chemical Structure and Properties
The molecular structure of this compound features two amino groups and one methoxy group attached to a benzoic acid core. This unique arrangement contributes to its biological activity by allowing interactions with various biomolecules through hydrogen bonding and hydrophobic interactions.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against Escherichia coli and Staphylococcus aureus, with the compound demonstrating a significant reduction in bacterial growth at specific concentrations .
2. Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism involves the inhibition of histone deacetylases (HDACs) and protein lysine methyltransferases (PKMTs), which are crucial for cancer cell proliferation .
3. Anti-inflammatory Effects
Preliminary findings suggest that this compound may possess anti-inflammatory properties. It is believed to modulate cellular signaling pathways involved in inflammation, although further research is needed to elucidate the precise mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of HDACs and PKMTs, which are involved in regulating gene expression and cellular processes related to cancer progression .
- Interaction with Biomolecules : The amino groups can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. The methoxy group may facilitate hydrophobic interactions that enhance binding affinity .
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of benzoic acid derivatives, this compound was found to significantly inhibit the growth of Candida albicans and other bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics used as controls .
Anticancer Research
A comparative study on the effects of various benzoic acid derivatives on cancer cell lines revealed that this compound induced apoptosis more effectively than other derivatives. The IC50 values indicated a potent ability to inhibit cell proliferation in MDA-MB-231 cells at concentrations as low as 10 μM .
Comparative Analysis
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | High | Moderate |
| 3,4-Diaminobenzoic acid | Moderate | Low | Low |
| 5-Methoxybenzoic acid | Low | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
